molecular formula C15H17N3O6 B12095831 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione

Cat. No.: B12095831
M. Wt: 335.31 g/mol
InChI Key: WDBKALQHEAWYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring fused with a pyridine moiety and a sugar-like oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

    Construction of the Oxolane Ring: This step involves the cyclization of a sugar derivative, such as a protected ribose, followed by deprotection to yield the final oxolane structure.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrimidine or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in DNA/RNA interactions and as a probe for studying nucleic acid structures.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or nucleic acids. The compound can bind to specific sites on these targets, altering their function or stability. For example, it may inhibit enzyme activity by occupying the active site or stabilize nucleic acid structures by intercalating between base pairs.

Comparison with Similar Compounds

    Thymidine: A nucleoside analog with a similar oxolane ring structure.

    Uridine: Another nucleoside analog with a pyrimidine base.

    Cytidine: Features a similar pyrimidine ring but with different substituents.

Uniqueness: 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H17N3O6/c19-8-10-12(21)13(22)14(24-10)17-6-4-11(20)18(15(17)23)7-9-3-1-2-5-16-9/h1-6,10,12-14,19,21-22H,7-8H2

InChI Key

WDBKALQHEAWYSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.